Product packaging for 2-Bromo-1-(1-methylcyclohexyl)ethanone(Cat. No.:CAS No. 42253-14-5)

2-Bromo-1-(1-methylcyclohexyl)ethanone

Cat. No.: B3383439
CAS No.: 42253-14-5
M. Wt: 219.12 g/mol
InChI Key: NGKXBCKUMZSAEB-UHFFFAOYSA-N
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Description

Context and Significance of α-Bromoketones in Synthetic Strategies

α-Bromoketones are highly valuable intermediates in organic synthesis due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. nih.gov This dual reactivity allows for a wide range of chemical transformations.

The bromine atom, being a good leaving group, makes the α-carbon susceptible to nucleophilic substitution reactions. fiveable.meup.ac.za This allows for the introduction of various functional groups at the α-position, a key step in building more complex molecular architectures. fiveable.me Furthermore, α-bromoketones can undergo elimination reactions to form α,β-unsaturated ketones, which are themselves versatile synthetic precursors. fiveable.melibretexts.org

One of the most significant reactions of α-bromoketones is the Favorskii rearrangement. wikipedia.orgadichemistry.com This reaction, typically carried out in the presence of a base, leads to the formation of carboxylic acid derivatives. wikipedia.org In the case of cyclic α-bromoketones, the Favorskii rearrangement results in a ring contraction, providing a powerful method for the synthesis of smaller carbocyclic systems. adichemistry.comnrochemistry.com For instance, 2-chlorocyclohexanone (B41772) can be converted to ethyl cyclopentanecarboxylate (B8599756) using sodium ethoxide. adichemistry.com

α-Bromoketones also serve as precursors for the synthesis of various heterocyclic compounds. For example, they can react with amines and other nitrogen-containing nucleophiles to form substituted oxazoles, imidazoles, and other important heterocyclic scaffolds. organic-chemistry.orgijpsonline.comresearchgate.net

Historical Perspective on the Chemistry of 2-Bromo-1-(1-methylcyclohexyl)ethanone and Related Cyclic α-Bromoketone Analogs

The chemistry of α-haloketones has a rich history, with the Favorskii rearrangement, named after the Russian chemist Alexei Yevgrafovich Favorskii, being a cornerstone reaction. wikipedia.org This rearrangement was discovered in the late 19th and early 20th centuries and has since become a fundamental tool in organic synthesis. wikipedia.org

The mechanism of the Favorskii rearrangement is thought to involve the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com The base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl group), forming an enolate which then undergoes intramolecular nucleophilic attack on the carbon bearing the halogen to form the cyclopropanone. adichemistry.com Subsequent attack of a nucleophile, such as hydroxide (B78521) or an alkoxide, on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring and formation of the final carboxylic acid or ester product. wikipedia.orgchemistwizards.com

For cyclic α-haloketones, this rearrangement provides an elegant method for ring contraction. adichemistry.com This has been particularly useful in the synthesis of strained ring systems. A notable application of the Favorskii rearrangement is in the synthesis of cubane, a highly strained polycyclic hydrocarbon. wikipedia.orgadichemistry.com

The development of various brominating agents and methods has also been crucial to the advancement of α-bromoketone chemistry. organic-chemistry.orgtandfonline.com Early methods often utilized elemental bromine in acidic or basic conditions. nih.gov Over time, more selective and milder reagents have been developed, such as N-bromosuccinimide (NBS), to facilitate the synthesis of α-bromoketones with a wide range of functional groups. organic-chemistry.org

Research Objectives and Scope of Investigation for this compound

The specific research objectives for a compound like this compound would typically revolve around exploring its reactivity and potential as a building block in organic synthesis. Key areas of investigation would include:

Synthesis and Characterization: Developing efficient and selective methods for the synthesis of this compound. This would involve the bromination of the parent ketone, 1-(1-methylcyclohexyl)ethanone. Detailed spectroscopic characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be essential to confirm its structure and purity.

Reaction with Nucleophiles: Investigating the reactions of this compound with a variety of nucleophiles. This would include studying the kinetics and mechanisms of substitution and elimination reactions.

Favorskii Rearrangement: A primary focus would be the study of the Favorskii rearrangement of this compound. This would involve treating the compound with different bases (e.g., sodium hydroxide, sodium methoxide) to induce ring contraction and form 1-methylcyclopentanecarboxylic acid or its corresponding esters. The stereochemical outcome of this reaction would also be of significant interest.

Synthesis of Heterocycles: Exploring the use of this compound as a precursor for the synthesis of novel heterocyclic compounds. This could involve reactions with reagents like primary amines, ureas, or thioureas to construct five- or six-membered heterocyclic rings. acs.org

Comparative Reactivity: Comparing the reactivity of this compound with other cyclic and acyclic α-bromoketones to understand the influence of the 1-methylcyclohexyl group on its chemical behavior.

The scope of such an investigation would be to thoroughly map the chemical landscape of this specific α-bromoketone, thereby expanding the synthetic chemist's toolbox and potentially enabling the synthesis of new and complex molecular targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15BrO B3383439 2-Bromo-1-(1-methylcyclohexyl)ethanone CAS No. 42253-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(1-methylcyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-9(8(11)7-10)5-3-2-4-6-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKXBCKUMZSAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614384
Record name 2-Bromo-1-(1-methylcyclohexyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42253-14-5
Record name 2-Bromo-1-(1-methylcyclohexyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for 2 Bromo 1 1 Methylcyclohexyl Ethanone

The synthesis of α-haloketones is a fundamental transformation in organic chemistry, providing versatile intermediates for the construction of more complex molecular architectures. The compound 2-Bromo-1-(1-methylcyclohexyl)ethanone, with its characteristic α-bromo ketone motif attached to a substituted cyclohexane (B81311) ring, can be prepared through several synthetic strategies. These methodologies primarily revolve around the direct halogenation of a ketone precursor but also encompass more advanced, multi-step approaches starting from different functional groups.

Reactivity and Mechanistic Studies of 2 Bromo 1 1 Methylcyclohexyl Ethanone

Nucleophilic Substitution Reactions at the Brominated Carbon Center

As an α-bromoketone, 2-Bromo-1-(1-methylcyclohexyl)ethanone is a valuable substrate for nucleophilic substitution reactions. The bromine atom is positioned on the carbon adjacent (alpha) to the carbonyl group, which significantly influences its reactivity. This arrangement makes the alpha-carbon electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion. These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

A wide range of nucleophiles can participate in substitution reactions with this compound, although the bulky 1-methylcyclohexyl group can present steric challenges that affect reaction rates and yields.

Amines: Primary and secondary amines readily react to form α-aminoketones.

Thiols: Thiolates are effective nucleophiles for this transformation, yielding α-thioketones.

Hydroxide (B78521) Ions: While direct substitution can occur, the use of hydroxide ions often leads to a competing reaction known as the Favorskii rearrangement. wikipedia.org

The table below summarizes the scope of various nucleophiles with α-bromoketones, which is applicable to this compound.

NucleophileProduct TypeGeneral Reaction ConditionsPotential Limitations & Side Reactions
Primary and Secondary Aminesα-AminoketoneAprotic solvents (e.g., THF, DCM) at room temperature or with gentle heating.Steric hindrance from bulky amines can slow the reaction.
Thiolates (e.g., NaSR)α-ThioketonePolar solvents (e.g., ethanol) at room temperature.Generally high-yielding with minimal side reactions.
Cyanide (e.g., KCN)α-CyanoketonePolar aprotic solvents (e.g., DMSO, DMF).Cyanide is highly toxic and requires careful handling.
Azide (e.g., NaN3)α-AzidoketoneAqueous or alcoholic solutions.The product, an α-azidoketone, can be energetic and requires careful handling.
Hydroxide (e.g., NaOH)Carboxylic Acid DerivativeAqueous or alcoholic base.Favorskii rearrangement is a major competing pathway. wikipedia.org

The nucleophilic substitution reactions of this compound primarily proceed through two distinct mechanistic pathways: the S\N2 mechanism and the Favorskii rearrangement.

The S\N2 (Bimolecular Nucleophilic Substitution) pathway involves a direct, one-step process where the incoming nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves simultaneously. up.ac.za This mechanism is favored by less hindered α-bromoketones and strong, non-basic nucleophiles in polar aprotic solvents.

The Favorskii rearrangement is a more intricate process that occurs in the presence of a base. wikipedia.org It is particularly relevant for α-haloketones and leads to the formation of carboxylic acid derivatives, often with a ring contraction if the starting material is a cyclic α-haloketone. wikipedia.org The reaction is thought to proceed through a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile. wikipedia.org For α-bromoketones that cannot form an enolate on the other side of the carbonyl group, a "pseudo-Favorskii" or "quasi-Favorskii" rearrangement can occur. wikipedia.org

Reduction Chemistry of the Ketone and Halide Functionalities

The dual functionality of this compound allows for targeted reduction of either the carbonyl group or the carbon-bromine bond, depending on the choice of reducing agent and reaction conditions.

The selective reduction of the ketone to a secondary alcohol, yielding 2-bromo-1-(1-methylcyclohexyl)ethanol, can be achieved using mild hydride-donating reagents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its chemoselectivity for aldehydes and ketones over other functional groups. wikipedia.org The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol. Stronger reducing agents like lithium aluminum hydride (LiAlH4) are less selective and would likely reduce both the ketone and the carbon-bromine bond. wikipedia.org

Reducing AgentPrimary Product with this compoundTypical SolventsSelectivity Notes
Sodium Borohydride (NaBH4)2-Bromo-1-(1-methylcyclohexyl)ethanolMethanol, EthanolHigh selectivity for the carbonyl group.
Lithium Aluminum Hydride (LiAlH4)1-(1-Methylcyclohexyl)ethane-1,2-diolDiethyl ether, THFReduces both the carbonyl and the halide.
Ammonia Borane (NH3BH3)2-Bromo-1-(1-methylcyclohexyl)ethanolWaterA green and chemoselective reducing agent for carbonyls. rsc.orgresearchgate.net

Reductive debromination involves the removal of the bromine atom to produce 1-(1-methylcyclohexyl)ethanone. This transformation can be accomplished through several methods, each with its own advantages and considerations for by-product management.

One common method is the use of tributyltin hydride (Bu3SnH) with a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds through a free-radical chain mechanism. However, the tin-containing by-products are toxic and require careful removal, often through chromatographic techniques.

Another approach is catalytic hydrogenation using a palladium catalyst (Pd/C) with a source of hydrogen. This method is generally cleaner, but over-reduction of the ketone to an alcohol can be a competing reaction.

A classic method involves the use of zinc dust in acetic acid, which provides a reducing environment for the debromination. The zinc salts formed as by-products are typically removed by an aqueous workup.

Oxidation Reactions of this compound

The oxidation of α-bromoketones like this compound can proceed through different pathways depending on the oxidizing agent and reaction conditions.

One potential transformation is the Baeyer-Villiger oxidation , which converts ketones to esters using peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.govorganic-chemistry.org In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl, with more substituted groups generally migrating preferentially. organic-chemistry.orglibretexts.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), can lead to oxidative cleavage of the molecule, potentially forming carboxylic acids.

The table below outlines some possible oxidation reactions.

Oxidizing AgentPotential Product TypeGeneral Reaction Conditions
m-Chloroperoxybenzoic acid (m-CPBA)Ester (Baeyer-Villiger Product)Aprotic solvents (e.g., CH2Cl2, CHCl3).
Potassium Permanganate (KMnO4)Carboxylic Acid (via cleavage)Aqueous solution, often with heating.
Hydrogen Peroxide with a Lewis AcidEster (Baeyer-Villiger Product)Can be an alternative to peroxyacids. organic-chemistry.org

Rearrangement Reactions Involving the α-Bromoketone Moiety

The α-bromoketone functionality is a versatile precursor for various molecular rearrangements, most notably the Favorskii rearrangement. This reaction typically occurs in the presence of a base and converts α-halo ketones into carboxylic acid derivatives, such as acids, esters, or amides. nrochemistry.comwikipedia.org For cyclic α-halo ketones, the reaction is a powerful method for ring contraction. wikipedia.orgadichemistry.com

The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate. wikipedia.orgchemistry-reaction.com This pathway begins with the abstraction of an acidic α'-proton by a base to form an enolate. adichemistry.com This enolate then undergoes intramolecular nucleophilic substitution to displace the bromide ion, forming a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by a base (like hydroxide or alkoxide) on the carbonyl carbon of the strained cyclopropanone ring leads to its opening. chemistry-reaction.com This ring-opening is regioselective, typically cleaving the bond that results in the formation of the more stable carbanion, which is then protonated to yield the final ring-contracted product. adichemistry.com

However, in the specific case of This compound , the α'-carbon (the quaternary carbon of the cyclohexane (B81311) ring) bears no hydrogen atoms. Therefore, the formation of an enolate at this position is impossible. nrochemistry.com In such non-enolizable α-halo ketones, the reaction can proceed through an alternative pathway known as the quasi-Favorskii rearrangement (also referred to as the pseudo-Favorskii rearrangement). wikipedia.orgadichemistry.com

The quasi-Favorskii mechanism involves the direct nucleophilic addition of the base (e.g., hydroxide) to the carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org This is followed by a concerted collapse of this intermediate, where the neighboring carbon migrates with a 1,2-shift, displacing the bromide ion. This process avoids the cyclopropanone intermediate entirely and is sometimes described as a semibenzilic-type mechanism. adichemistry.com For this compound, this would lead to the formation of a ring-contracted carboxylic acid or its derivative.

The choice of base and solvent significantly influences the reaction outcome. Using alkoxide bases like sodium methoxide (B1231860) or sodium ethoxide yields the corresponding ester, while amines can be used to produce amides. wikipedia.orgadichemistry.com Nickel-promoted Favorskii-type rearrangements have also been reported for cyclic α-bromoketones, proceeding in refluxing methanol to give the rearranged carboxylic acid ester in excellent yields. researchgate.net

Radical Reactions and Mechanistic Investigations in Brominated Cyclohexyl Systems

The bromine atom in α-bromoketones can facilitate radical reactions, often initiated by thermolysis, photolysis, or a radical initiator. researchgate.netyoutube.com These reactions involve the formation of a carbon-centered radical intermediate at the α-position, which can then undergo various transformations.

The generation of a radical from this compound can be initiated by the homolytic cleavage of the carbon-bromine bond. The resulting α-keto radical is a key intermediate. Alternatively, a radical initiator can abstract the bromine atom. libretexts.org For instance, a tin radical (Bu₃Sn•) can abstract the bromine atom to generate the corresponding carbon-centered radical. libretexts.org

Once formed, this radical can participate in hydrogen abstraction reactions. In intermolecular processes, the radical can abstract a hydrogen atom from a suitable donor molecule, such as a tin hydride or the solvent. libretexts.orglibretexts.org The rate and selectivity of intermolecular hydrogen abstraction are governed by the stability of the newly formed radical. libretexts.orgchegg.com

Intramolecular hydrogen abstraction is also a possibility, particularly in flexible systems like the cyclohexyl ring. libretexts.org An oxygen-centered radical can abstract a hydrogen from almost any C-H bond in the molecule, whereas a carbon-centered radical is more selective. libretexts.org In the case of the radical derived from this compound, intramolecular hydrogen transfer could potentially occur from various positions on the cyclohexane ring, although this would compete with other intermolecular reaction pathways. libretexts.org Studies on the bromination of cyclohexane with N-bromosuccinimide (NBS) have shown that the reaction can proceed through a bromine atom chain, a succinimidyl radical chain, or a mixed chain, depending on the reaction conditions. researchgate.net

The characterization of such radical intermediates is often accomplished through techniques like electron spin resonance (ESR) spectroscopy or by analyzing the final products of trapping experiments.

The stereochemical outcome of radical reactions is largely dictated by the geometry of the radical intermediate. pressbooks.pub Carbon-centered radicals, similar to carbocations, are generally trigonal planar and sp²-hybridized. pressbooks.pubchemistrysteps.com This planar geometry means that a subsequent reaction, such as hydrogen abstraction from a donor or addition to a double bond, can occur from either face of the plane with roughly equal probability. chemistrysteps.comyoutube.com

If the radical carbon is a prochiral center, this lack of facial bias results in the formation of a racemic mixture of enantiomers. pressbooks.pubchemistrysteps.com In the context of this compound, the α-carbon where the radical would form is adjacent to a quaternary center. If a reaction involving this radical creates a new stereocenter, a mixture of diastereomers would be expected if the starting material already contained a chiral center. chemistrysteps.com However, even in the absence of a pre-existing stereocenter, the planarity of the radical intermediate is the key factor determining the stereochemistry of the products. chemistrysteps.com The generally poor stereoselectivity of many radical reactions has been a challenge, though methods using low temperatures or chiral auxiliaries have been developed to induce stereoselectivity. researchgate.net

Metal-Catalyzed Transformations of this compound

The carbon-bromine bond in α-bromoketones is susceptible to a variety of metal-catalyzed transformations, making them valuable building blocks in organic synthesis. Catalysts based on palladium, nickel, and copper are commonly employed to form new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for cross-coupling reactions. The Mizoroki-Heck reaction, for example, couples organohalides with olefins. nih.govrsc.org A tandem reaction involving the palladium-catalyzed coupling of α-bromocarbonyl compounds with allylic alcohols has been developed to generate acyclic aryl-substituted dicarbonyl compounds. nih.govrsc.org This process is proposed to proceed through an α-acyl radical intermediate. nih.gov Another important transformation is the Suzuki coupling, which can be used to couple α-bromoketones with organoboron compounds. oup.com

Nickel-Catalyzed Reactions: Nickel catalysts offer a powerful alternative for cross-coupling reactions, particularly for forming C(sp³)-C(sp²) bonds. Nickel-catalyzed Negishi cross-couplings of racemic secondary α-bromoketones with arylzinc reagents have been developed as a stereoconvergent process. nih.gov Using a chiral ligand, this method can generate α-arylated ketones with high enantioselectivity. nih.gov The reaction proceeds under mild conditions, which is advantageous for substrates containing potentially labile functional groups. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are also utilized in transformations of α-bromoketones. For instance, copper catalysis enables the C-alkylation of nitroalkanes with α-bromonitriles, but the principle can be extended to other nucleophiles. nih.gov Copper-catalyzed three-component reactions involving α-halo-α-fluoroketones, styrene, and trimethylsilyl (B98337) cyanide have also been reported, showcasing the versatility of copper in mediating complex transformations. researchgate.net A copper-catalyzed cross-coupling of α-CF3-substituted allylboronic acids with α-diazoketones proceeds with excellent stereoselectivity via an allylic rearrangement to form a new C(sp³)–C(sp³) bond. researchgate.netdiva-portal.org

Below is a table summarizing representative metal-catalyzed transformations applicable to α-bromoketones.

Interactive Table: Metal-Catalyzed Reactions of α-Bromoketones

Metal Catalyst System Reaction Type Coupling Partner Key Features
Palladium
PdCl₂(PhCN)₂ / dppe Mizoroki-Heck Type Allylic Alcohols Forms 1,5-dicarbonyls via a radical-mediated 1,2-aryl migration. nih.govrsc.org
Pd(OAc)₂ / Ligand Suzuki Coupling Arylboronic Acids Forms α-aryl ketones. oup.com
Nickel
NiCl₂·glyme / Chiral Pybox Ligand Negishi Coupling Arylzinc Reagents Stereoconvergent arylation of racemic α-bromoketones. nih.gov
NiCl₂ Favorskii-Type Rearrangement Methanol (Solvent/Nucleophile) Promotes ring contraction to yield methyl esters. researchgate.net
Copper
CuTC Cross-Coupling α-Diazoketones & Allylboronic Acids Forms new C(sp³)–C(sp³) bonds with high stereoselectivity. researchgate.netdiva-portal.org

Spectroscopic and Advanced Analytical Characterization of 2 Bromo 1 1 Methylcyclohexyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). longdom.org

In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern, and integration of signals reveal the electronic environment and connectivity of hydrogen atoms in the molecule. For 2-Bromo-1-(1-methylcyclohexyl)ethanone, three distinct sets of proton environments are expected. The protons of the bromomethyl group (-CH₂Br) are significantly deshielded by the adjacent electron-withdrawing carbonyl and bromine groups, and would likely appear as a singlet downfield. The methyl group (-CH₃) protons, being attached to a quaternary carbon, would also produce a singlet. The ten protons on the cyclohexyl ring would appear as a complex series of overlapping multiplets in the aliphatic region.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Splitting PatternIntegration
-C(O)CH ₂Br~4.0 - 4.5Singlet (s)2H
-CH ₂- (Cyclohexyl)~1.2 - 1.8Multiplet (m)10H
-CH~1.1Singlet (s)3H

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The most downfield signal is typically the carbonyl carbon of the ketone, which is highly deshielded. The carbon atom bonded to bromine (-CH₂Br) also appears at a characteristic downfield position. Other expected signals correspond to the quaternary carbon, the five distinct methylene (B1212753) carbons of the cyclohexyl ring, and the methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C =O (Ketone)~200 - 210
Quaternary C (Cyclohexyl)~50 - 60
-C H₂Br~35 - 45
-C H₂- (Cyclohexyl)~20 - 40
-C H₃~20 - 30

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. numberanalytics.comlibretexts.org

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-coupled to each other, typically on adjacent carbons. longdom.org In this compound, COSY spectra would show correlations among the various protons of the cyclohexyl ring, helping to trace the connectivity within the ring system.

Heteronuclear Single Quantum Coherence (HSQC or HMQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign which protons are bonded to which carbons, for example, linking the ¹H multiplet signals between 1.2-1.8 ppm to their corresponding ¹³C signals in the 20-40 ppm range.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting the different fragments of the molecule. Key correlations would include the signal from the methyl protons to the quaternary carbon and the carbonyl carbon, and the signal from the bromomethyl protons to the carbonyl carbon, confirming the core structure of the molecule.

NMR techniques can provide insights into the three-dimensional arrangement of atoms. For this molecule, the main stereochemical feature is the conformation of the six-membered ring. By analyzing coupling constants in the high-resolution ¹H NMR spectrum, information about the dihedral angles between adjacent protons on the cyclohexyl ring can be obtained, suggesting whether substituents prefer axial or equatorial positions. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could further elucidate the spatial proximity of different protons, helping to build a more detailed conformational model of the molecule in solution. longdom.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy methods like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. kurouskilab.com These techniques are complementary, as some molecular vibrations are more active in IR and others in Raman. scispace.com

The most prominent feature in the IR spectrum of this compound is a strong, sharp absorption band characteristic of the carbonyl (C=O) group in a saturated ketone, typically appearing around 1715 cm⁻¹. pressbooks.publibretexts.org Other expected absorptions include C-H stretching vibrations from the aliphatic methyl and cyclohexyl groups just below 3000 cm⁻¹, and a C-Br stretching vibration at a lower wavenumber, typically in the 500-600 cm⁻¹ range. Raman spectroscopy would be particularly sensitive to the C-C backbone and C-H vibrations of the hydrocarbon portions of the molecule. kurouskilab.com

Table 3: Expected Vibrational Spectroscopy Data for this compound

Functional GroupBondTechniqueExpected Absorption (cm⁻¹)Intensity
KetoneC=O StretchIR~1715Strong, Sharp
AlkaneC-H StretchIR, Raman~2850 - 2960Medium to Strong
BromoalkaneC-Br StretchIR~500 - 600Medium to Weak

Mass Spectrometry (MS) for Structural Confirmation and Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. nih.govucl.ac.uk The molecular formula for this compound is C₉H₁₅BrO, with a calculated molecular weight of approximately 218.03 g/mol (for the ⁷⁹Br isotope) and 220.03 g/mol (for the ⁸¹Br isotope). guidechem.com

A key feature in the mass spectrum would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This distinctive pattern is the isotopic signature of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Common fragmentation pathways would likely involve the alpha-cleavage of the bond next to the carbonyl group, leading to the loss of a bromine radical (•Br) or the entire bromomethyl group (•CH₂Br). Another significant fragmentation could be the formation of a stable 1-methylcyclohexyl cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

For this compound, HRMS is crucial for confirming its molecular formula of C₉H₁₅BrO. The presence of bromine is particularly distinguishable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, existing in a nearly 1:1 natural abundance. This results in a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 m/z units.

Key HRMS Data for this compound:

Molecular Formula: C₉H₁₅BrO

Calculated Monoisotopic Mass: 218.0306 u (for the ⁷⁹Br isotope)

Calculated Monoisotopic Mass: 220.0286 u (for the ⁸¹Br isotope)

The observation of this distinct isotopic signature at high resolution provides unequivocal evidence for the presence of a single bromine atom in the molecule and validates the proposed elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In the context of this compound, ESI-MS would typically involve the formation of protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺. miamioh.edu

Tandem mass spectrometry (ESI-MS/MS) provides further structural information through collision-induced dissociation (CID) of the precursor ion. nih.gov The fragmentation patterns of α-bromoketones in ESI-MS/MS can be complex but are governed by established chemical principles. Common fragmentation pathways for protonated α,β-unsaturated aromatic ketones include the loss of benzene (B151609) or styrene. researchgate.net For this compound, characteristic fragmentation would likely involve:

Loss of HBr: A common fragmentation pathway for brominated compounds, leading to a significant fragment ion. nih.gov

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, which can result in the loss of the bromomethyl radical (•CH₂Br) or the 1-methylcyclohexyl radical.

McLafferty-type Rearrangements: If sterically feasible, this rearrangement involving the carbonyl group can occur. rsc.org

A specialized technique, negative-ion ESI with induced in-source fragmentation (NI-ESI-IISF), can be employed for the selective detection of unknown organobromine compounds by monitoring for the characteristic bromide ions (m/z 79 and 81). researchgate.net

Table 1: Expected ESI-MS Fragmentation Data

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Description
[C₉H₁₅BrO+H]⁺ [C₉H₁₄O+H]⁺ HBr Loss of hydrogen bromide
[C₉H₁₅BrO+H]⁺ [C₈H₁₅O]⁺ CH₂Br α-cleavage, loss of bromomethyl radical

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would elucidate:

The conformation of the cyclohexane (B81311) ring (e.g., chair, boat, or twist-boat).

The relative orientation of the 1-methyl and the bromoacetyl substituents (axial vs. equatorial).

The precise bond lengths and angles of the entire molecule, confirming the α-bromoketone structure.

Table 2: Representative Crystallographic Data for an α-Bromoketone (2-Bromo-1-(4-methoxyphenyl)ethanone)

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 7.7360 (15) researchgate.net
b (Å) 12.441 (3) researchgate.net
c (Å) 10.048 (2) researchgate.net
β (°) 111.42 (3) researchgate.net

Other Advanced Analytical Techniques Applicable to Bromoketones

Beyond the primary methods discussed, several other advanced analytical techniques can be applied to characterize this compound and other bromoketones. iaea.orgbarnesandnoble.com166.70.226

Total Organic Bromine (TOBr) Analysis: This method quantifies the total amount of bromine bound to organic compounds in a sample. It typically involves adsorption of the organic compounds onto activated carbon, followed by combustion and measurement of the resulting bromide. nih.gov This technique is more of a quantitative measure for a class of compounds rather than a specific structural elucidation tool.

Radiofrequency Glow Discharge Optical Emission Spectrometry (rf-GD-OES): This technique is useful for the elemental analysis of solid samples, including the determination of bromine content in polymers or other materials. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While more commonly used for elemental analysis of metals, ICP-MS can be adapted for halogen determination and could provide sensitive quantification of bromine.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS with electron ionization (EI) would be a standard method for its analysis. The fragmentation patterns in EI-MS for cyclic ketones can be complex, but characteristic losses of the bromine atom and fragmentation of the cyclohexyl ring would be expected. miamioh.edu

These techniques, often used in combination, provide a comprehensive analytical profile of the compound, confirming its identity, purity, and structural features.

Computational Chemistry and Theoretical Studies of 2 Bromo 1 1 Methylcyclohexyl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the properties of chemical compounds with high accuracy. For 2-Bromo-1-(1-methylcyclohexyl)ethanone, DFT calculations can elucidate its fundamental chemical nature. These calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to ensure reliable results.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process is fundamental to understanding the molecule's three-dimensional shape, including bond lengths, bond angles, and dihedral angles.

Table 1: Optimized Geometric Parameters (Theoretical) This table is illustrative of the data that would be generated from a DFT geometry optimization. Specific values for this compound are not available in published literature.

Parameter Atom Connection Predicted Value
Bond Lengths (Å) C=O Data not available
C-C (carbonyl) Data not available
C-Br Data not available
C-C (ring) Data not available
Bond Angles (°) O=C-C Data not available
C-C-Br Data not available
C-C-C (ring) Data not available
Dihedral Angles (°) O=C-C-Br Data not available

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO would likely be localized on atoms with lone pairs, such as the oxygen and bromine atoms, indicating these are sites for electrophilic attack. The LUMO would be expected to be centered around the antibonding orbitals of the carbonyl group and the C-Br bond, highlighting regions susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. In an MEP map of this compound, the area around the carbonyl oxygen would show a strong negative potential, making it a likely site for interaction with electrophiles. Conversely, positive potential regions would be expected near the hydrogen atoms and the carbon atom attached to the bromine, indicating susceptibility to nucleophiles.

Table 2: Frontier Molecular Orbital Energies (Theoretical) This table illustrates the type of data obtained from FMO analysis. Specific values for this compound are not available in published literature.

Parameter Predicted Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap (ΔE) Data not available

Computational vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, scientists can assign specific peaks in experimental spectra to the stretching, bending, and torsional motions of the atoms. These theoretical spectra are invaluable for confirming the molecular structure and interpreting experimental results.

A DFT frequency analysis for this compound would predict characteristic vibrational modes. Key predicted frequencies would include the C=O stretching vibration of the ketone group (typically a strong band in the IR spectrum around 1700 cm⁻¹), C-Br stretching, and various C-H and C-C stretching and bending modes of the methylcyclohexyl group. Calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data.

Table 3: Selected Vibrational Frequencies (Theoretical) This table shows representative data from a vibrational analysis. Specific calculated frequencies for this compound are not available in published literature.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O Stretch Data not available
C-Br Stretch Data not available
CH₂ Asymmetric Stretch Data not available
CH₃ Symmetric Stretch Data not available
Cyclohexane (B81311) Ring Deformation Data not available

Natural Bond Orbital (NBO) Analysis for Intramolecular Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This analysis provides quantitative insights into intramolecular interactions, charge distribution, and orbital hybridization.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points, known as transition states.

A transition state (TS) represents the highest energy point along a reaction coordinate. Characterizing the structure and energy of the TS is crucial for understanding the reaction's kinetics, as the energy of the TS determines the activation energy barrier. For reactions involving this compound, such as its synthesis via α-bromination of 1-(1-methylcyclohexyl)ethanone or its subsequent nucleophilic substitution reactions, computational modeling can elucidate the detailed mechanism.

For example, in the acid-catalyzed α-bromination, calculations could model the formation of the enol intermediate and the subsequent attack on molecular bromine. The TS for this reaction would be characterized, and its energy would determine the reaction rate. Similarly, for a nucleophilic substitution reaction where the bromide is displaced, DFT calculations can be used to predict the activation barriers for different pathways (e.g., SN1 vs. SN2) and determine the most likely mechanism. These theoretical investigations provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone.

Energy Profile Calculations for Chemical Transformations

A key application of computational chemistry is the mapping of energy landscapes for chemical reactions. For this compound, a significant transformation of interest is its reaction with a nucleophile, which typically proceeds via a nucleophilic substitution mechanism at the α-carbon bearing the bromine atom.

Theoretical calculations, often employing density functional theory (DFT), can be used to model the energy profile of such a reaction, for instance, a substitution reaction with a hydroxide (B78521) ion (OH⁻) as the nucleophile. This reaction is anticipated to proceed via an S(_N)2 mechanism, characterized by a single transition state where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. researchgate.netsapub.org

The energy profile for this transformation would depict the change in the system's potential energy as the reaction progresses from reactants to products. Key points on this profile include the initial energy of the reactants (this compound and the nucleophile), the energy of the transition state, and the final energy of the products (1-hydroxy-1-(1-methylcyclohexyl)ethanone and the bromide ion). The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a critical determinant of the reaction rate. sapub.orgkoyauniversity.org

A representative energy profile for a hypothetical S(_N)2 reaction of this compound is illustrated below. The presence of the bulky 1-methylcyclohexyl group is expected to create significant steric hindrance to the backside attack of the nucleophile, which would be reflected in a relatively high activation energy for the transition state. researchgate.net

Table 1: Hypothetical Energy Profile Data for the S(_N)2 Reaction of this compound with a Nucleophile

SpeciesRelative Energy (kJ/mol)
Reactants0
Transition State+85
Products-40

Note: The values in this table are illustrative and would require specific quantum mechanical calculations for accurate determination.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. stereoelectronics.orgscirp.org This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the procrystal, providing a unique surface for each molecule.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular contacts. The surface can be mapped with properties like d({norm}), which highlights regions of close contact. Red spots on the d({norm}) surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. stereoelectronics.org

Given the molecular structure, the primary intermolecular interactions expected to govern the crystal packing of this compound include:

Hydrogen bonds: Although the molecule itself does not have strong hydrogen bond donors, weak C-H···O interactions are likely to be present, involving the carbonyl oxygen as an acceptor.

Halogen bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Contact TypePredicted Contribution (%)
H···H50 - 60
Br···H15 - 25
O···H10 - 20
C···H5 - 10
Br···O1 - 5
Other< 5

Note: These percentages are estimates based on analyses of similar brominated organic molecules and would need to be confirmed by an experimental crystal structure and subsequent calculation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Influence

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational dynamics, solvent effects, and thermodynamic properties.

An MD simulation of this compound, typically in a solvent box (e.g., water or an organic solvent), would begin by defining the initial positions and velocities of all atoms. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

From the simulation trajectory, a wealth of information can be extracted:

Conformational Dynamics: The simulation would reveal the flexibility of the 1-methylcyclohexyl ring and the rotational freedom around the C-C and C-Br bonds. The chair conformation of the cyclohexane ring is expected to be the most stable.

Solvent Structure and Dynamics: The influence of the solvent on the solute's conformation and vice versa can be analyzed. Radial distribution functions (RDFs) can be calculated to understand the structuring of solvent molecules around the solute, for instance, the hydration shell around the carbonyl group and the bromine atom.

Thermodynamic Properties: Properties such as the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

ParameterValue
Force FieldOPLS-AA or a similar general force field
Solvent ModelTIP3P or SPC/E water model
System Size~5000 atoms (solute + solvent)
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100 ns
Integration Timestep2 fs
EnsembleNPT (isothermal-isobaric)

Note: These are representative parameters and may be adjusted based on the specific research question.

Chemical Transformations and Derivatization of 2 Bromo 1 1 Methylcyclohexyl Ethanone

Synthesis of Novel Analogs and Derivatives of 2-Bromo-1-(1-methylcyclohexyl)ethanone

The reactivity of the α-bromo ketone moiety is central to the synthesis of a wide array of derivatives. Nucleophilic substitution reactions at the α-carbon are a primary route for introducing new functionalities. A variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with amines can yield α-amino ketones, while thiols can produce α-thio ketones. The synthesis of novel pyrimidine (B1678525) analogs, which have been investigated for their potential as tyrosine kinase inhibitors, showcases the utility of bromo-functionalized intermediates in constructing complex molecular architectures. nih.govresearchgate.net

The general scheme for nucleophilic substitution is as follows:

R-C(O)CH2Br + Nu- → R-C(O)CH2Nu + Br-
Where R = 1-methylcyclohexyl and Nu = nucleophile

Additionally, derivatives can be formed through reactions at the ketone carbonyl group, such as the formation of hydrazones or oximes, further expanding the library of accessible compounds. The synthesis of chalcone (B49325) analogs from related cyclohexyl derivatives highlights the potential for creating diverse molecular scaffolds. nih.gov

Table 1: Examples of Analogs Synthesized from α-Bromo Ketones

NucleophileDerivative ClassPotential Application
Amines (R'NH2)α-Amino KetonesPharmaceutical intermediates
Thiols (R'SH)α-Thio KetonesOrganic synthesis building blocks
Azide (N3-)α-Azido KetonesPrecursors to amino ketones, heterocycles
Cyanide (CN-)α-Cyano KetonesVersatile synthetic intermediates

Conversion to Other Key Functional Groups

The strategic conversion of the α-bromo ketone functionality into other key chemical groups is a testament to its synthetic utility.

The introduction of a double bond to form a vinyl bromide or other unsaturated systems can be achieved through elimination reactions. Treatment of this compound with a suitable base can induce dehydrobromination. The regioselectivity and stereoselectivity of this elimination are highly dependent on the reaction conditions and the stereochemical arrangement of the substrate. For an E2 elimination to occur, an anti-periplanar arrangement between a β-hydrogen and the bromine leaving group is typically required. pearson.com The choice of a non-nucleophilic, sterically hindered base can favor elimination over substitution.

The carbon-bromine bond in this compound is susceptible to reaction with trivalent phosphorus nucleophiles, such as trialkyl phosphites, in the well-known Michaelis-Arbuzov reaction. This reaction provides a direct route to β-ketophosphonates, which are valuable intermediates in their own right and are known bioisosteres of phosphate (B84403) groups. rsc.orgorganic-chemistry.org The general reaction proceeds as follows:

R-C(O)CH2Br + P(OR')3 → R-C(O)CH2P(O)(OR')2 + R'Br
Where R = 1-methylcyclohexyl and R' = alkyl group

These resulting phosphonates can be further modified or used in subsequent reactions like the Horner-Wadsworth-Emmons olefination. The synthesis of phosphonates can also be achieved through other methods, such as the coupling of H-phosphonates with appropriate substrates. organic-chemistry.orgnih.govnih.gov

Table 2: Synthesis of a β-Ketophosphonate

ReactantReagentProductReaction Type
This compoundTriethyl phosphiteDiethyl (2-(1-methylcyclohexyl)-2-oxoethyl)phosphonateMichaelis-Arbuzov

The ketone functionality of this compound can be selectively reduced to the corresponding alcohol, 2-bromo-1-(1-methylcyclohexyl)ethanol, using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The reduction of the ketone introduces a new stereocenter, leading to the potential for diastereomeric products. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction. These bromohydrins are versatile intermediates for further synthetic manipulations, such as the formation of epoxides.

Table 3: Reduction of this compound

ReagentProduct
Sodium Borohydride (NaBH4)2-Bromo-1-(1-methylcyclohexyl)ethanol
Lithium Aluminum Hydride (LiAlH4)2-Bromo-1-(1-methylcyclohexyl)ethanol

Cyclization Reactions Involving this compound as a Precursor

The bifunctional nature of this compound makes it an excellent substrate for various cyclization reactions. For instance, it can be a precursor in the Favorskii rearrangement, where treatment with a base can lead to a ring-contracted carboxylic acid derivative. Intramolecular reactions can also be envisioned, where a nucleophilic center elsewhere in the molecule displaces the bromide to form a cyclic structure. Furthermore, it can react with binucleophiles to construct heterocyclic rings, such as thiazoles or imidazoles, which are common motifs in medicinal chemistry.

Stereoselective Transformations and Diastereomeric Product Formation

Reactions involving this compound can exhibit stereoselectivity, leading to the preferential formation of one stereoisomer over another. masterorganicchemistry.com The conformational rigidity of the cyclohexane (B81311) ring can influence the trajectory of incoming reagents, leading to diastereoselective transformations. For example, the reduction of the ketone can be diastereoselective, with the hydride preferentially attacking from the less sterically hindered face of the molecule. The stereochemical outcome of such reactions is a critical consideration in the synthesis of complex target molecules where precise control of stereochemistry is required. The Diels-Alder reaction of related bromo-substituted compounds has been shown to proceed with high stereoselectivity, yielding a single racemic diastereoisomer. rsc.org

Applications of 2 Bromo 1 1 Methylcyclohexyl Ethanone in Organic Synthesis

Building Block for Complex Molecule Synthesis

The chemical structure of 2-Bromo-1-(1-methylcyclohexyl)ethanone makes it a useful building block for the synthesis of more complex molecular architectures. The presence of two reactive sites, the electrophilic carbonyl carbon and the carbon bearing the bromine atom, allows for sequential or tandem reactions to build molecular complexity.

The bromine atom can be readily displaced by a wide range of nucleophiles in SN2 reactions, allowing for the introduction of new functional groups. For instance, reaction with amines, thiols, or alkoxides would lead to the corresponding α-amino ketones, α-thio ketones, or α-alkoxy ketones. These products can then undergo further transformations. The ketone functionality itself can be targeted by nucleophiles, such as Grignard reagents or organolithium compounds, or can be reduced to an alcohol.

A related compound, 2-bromo-1-(trans-4-methyl-cyclohexyl)-ethanone, is noted for its use as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. This highlights the general utility of such bromo-ketone derivatives in synthetic campaigns. The synthesis of complex structures often relies on the predictable reactivity of such building blocks. For example, the reaction of α-bromo ketones with dinucleophiles can lead to the formation of heterocyclic rings, a common motif in medicinal chemistry.

Intermediate in the Synthesis of Functionalized Cyclohexane-Containing Scaffolds

The 1-methylcyclohexyl group of this compound provides a robust, non-aromatic carbocyclic scaffold that is of interest in medicinal chemistry and materials science. The reactions of the α-bromo ketone moiety allow for the introduction of various functional groups onto this scaffold.

As an intermediate, this compound can be used to generate a diverse library of substituted cyclohexanes. For example, nucleophilic substitution of the bromide followed by modification of the ketone can lead to a wide array of disubstituted cyclohexane (B81311) derivatives. The synthesis of a related compound, 2-bromo-1-cyclohexylethanone, is a known process, indicating the accessibility of such intermediates for further synthetic elaboration. chemicalbook.com

The following table illustrates potential transformations of this compound to create functionalized cyclohexane scaffolds:

Reagent(s)Reaction TypeProduct Type
1. NaBH4 2. H3O+Reduction2-Bromo-1-(1-methylcyclohexyl)ethanol
1. R-MgBr 2. H3O+Grignard Reaction1-(1-methylcyclohexyl)-1-R-2-bromoethanol
NaN3Nucleophilic Substitution2-Azido-1-(1-methylcyclohexyl)ethanone
R-NH2Nucleophilic Substitution2-(R-amino)-1-(1-methylcyclohexyl)ethanone

These examples showcase how the compound can serve as a versatile intermediate for introducing functionality onto the cyclohexane ring system, which is a prevalent core structure in many biologically active compounds.

Role in the Synthesis of Specialty Chemicals

Specialty chemicals are a category of chemical products that are sold on the basis of their performance or function, rather than their composition. These can include pharmaceuticals, agrochemicals, and materials with specific properties. Halogenated organic compounds are frequently used as intermediates in the production of these high-value chemicals.

For instance, a related compound, 2-bromo-1-(trans-4-methyl-cyclohexyl)-ethanone, is utilized in the production of specialty chemicals and materials. This suggests a potential role for this compound in similar applications. The reactivity of the α-bromo ketone allows for its incorporation into larger molecules that may have desirable properties, such as biological activity or specific physical characteristics. For example, it could be used in the synthesis of novel liquid crystals, polymers, or as a precursor to fragrances.

Precursor to Chiral Compounds via Stereoselective Reactions

The synthesis of single-enantiomer chiral compounds is a major focus of modern organic chemistry, particularly in the pharmaceutical industry. This compound possesses a prochiral ketone and a stereocenter can be generated at the bromine-bearing carbon, making it a potential precursor for stereoselective synthesis.

One common strategy to induce chirality is through the stereoselective reduction of the ketone. Using chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or chiral ruthenium catalysts for asymmetric transfer hydrogenation, it is possible to produce one enantiomer of the corresponding bromohydrin, 2-bromo-1-(1-methylcyclohexyl)ethanol, in excess. mdpi.com This chiral bromohydrin is a valuable intermediate that can be converted into other chiral molecules, such as epoxides or amino alcohols, with retention or inversion of configuration at the newly formed stereocenter.

The following table outlines some potential stereoselective reactions starting from this compound:

Reaction TypeChiral Reagent/CatalystPotential Chiral Product
Asymmetric Reduction(R)- or (S)-CBS Reagent(R)- or (S)-2-Bromo-1-(1-methylcyclohexyl)ethanol
Asymmetric Transfer HydrogenationChiral Ru-catalyst(R)- or (S)-2-Bromo-1-(1-methylcyclohexyl)ethanol
Asymmetric AlkylationChiral Phase-Transfer Catalyst2-Bromo-2-alkyl-1-(1-methylcyclohexyl)ethanone

Furthermore, stereoselective nucleophilic substitution of the bromine atom, potentially assisted by an adjacent functional group or a chiral auxiliary, could also be a pathway to chiral products. While specific examples for this compound are not documented in the literature, the principles of asymmetric synthesis strongly support its potential as a precursor for the generation of valuable chiral compounds. mdpi.com

Future Directions and Challenges in the Chemistry of 2 Bromo 1 1 Methylcyclohexyl Ethanone

Development of Novel and Sustainable Synthetic Methodologies for α-Bromoketones

The synthesis of α-bromoketones, including 2-Bromo-1-(1-methylcyclohexyl)ethanone, has traditionally relied on methods that are often harsh and environmentally taxing. A significant future direction lies in the development of greener and more sustainable synthetic protocols. Current research is focused on several promising areas:

Electrochemical Bromination: This method utilizes electricity to generate the reactive bromine species, often from simple bromide salts like sodium bromide (NaBr). This approach avoids the use of hazardous and corrosive bulk brominating agents.

Photocatalytic Bromination: Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations. The development of photocatalytic systems for the α-bromination of ketones offers a mild and selective alternative to traditional methods.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time. This technology can lead to higher yields, improved safety, and easier scalability for the synthesis of α-bromoketones.

Catalytic Systems: The use of catalysts, including metal-based and organocatalysts, can facilitate the bromination reaction under milder conditions and with greater selectivity, reducing the formation of byproducts.

A comparison of traditional versus emerging synthetic methods for α-bromoketones is presented below:

FeatureTraditional Methods (e.g., Br2 in acetic acid)Emerging Sustainable Methods
Reagents Bulk bromine (Br2), N-bromosuccinimide (NBS)NaBr, HBr
Conditions Often harsh, acidic or basic mediaMild, often neutral pH
Byproducts Stoichiometric amounts of wasteOften catalytic, less waste
Safety Use of toxic and corrosive reagentsGenerally safer protocols
Selectivity Can lead to polybrominationHigher selectivity often achievable

Advanced Mechanistic Insights into its Reactivity Profile

A deeper understanding of the reaction mechanisms of this compound is crucial for its effective utilization in synthesis. While the general reactivity of α-bromoketones is known to proceed through enolate or enol intermediates, the specific nuances for this sterically hindered ketone warrant further investigation. Key areas for future mechanistic studies include:

Kinetics and Thermodynamics: Detailed kinetic studies can elucidate the rate-determining steps of its various reactions, while thermodynamic analysis can provide insights into the stability of intermediates and products.

Role of the Solvent and Additives: The solvent can play a critical role in stabilizing intermediates and influencing reaction pathways. Research into the effects of different solvent systems and the use of additives could unlock new reactivity.

Identification of Transient Intermediates: The use of advanced spectroscopic techniques, such as time-resolved NMR and transient absorption spectroscopy, can aid in the direct observation and characterization of short-lived reaction intermediates.

Exploiting Stereocontrol in Synthetic Applications of this compound

The presence of a stereocenter at the 1-position of the cyclohexyl ring introduces the possibility of stereoselective reactions. However, the bromine atom is on the adjacent carbon, which is prochiral. Future research will likely focus on developing methods to control the stereochemistry of reactions involving the α-carbon. This includes:

Asymmetric Catalysis: The development of chiral catalysts that can differentiate between the two faces of the enolate derived from this compound would enable the synthesis of enantiomerically enriched products.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the molecule can direct the approach of reagents to one face of the molecule, thereby controlling the stereochemical outcome of the reaction.

Substrate Control: The inherent stereochemistry of the starting material can be used to influence the stereochemistry of subsequent reactions. Understanding how the methyl group on the cyclohexane (B81311) ring directs reactions is a key area of study.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

While the classical reactions of α-bromoketones, such as the Favorskii rearrangement and nucleophilic substitution, are well-established, there is always potential for discovering novel reactivity. For a sterically encumbered substrate like this compound, these new transformations could be particularly interesting. Areas for exploration include:

Radical Reactions: The carbon-bromine bond can be cleaved homolytically to generate a radical intermediate, which could participate in a variety of radical-mediated transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions: The use of transition metal catalysts could enable the coupling of the α-keto carbon with a wide range of organic fragments, leading to the rapid construction of molecular complexity.

Rearrangement Reactions: Beyond the Favorskii rearrangement, other novel skeletal rearrangements could be induced under specific reaction conditions, leading to the formation of unique carbocyclic or heterocyclic frameworks.

Computational Chemistry for Predictive Design and Understanding of its Chemical Behavior

Computational chemistry has become an indispensable tool in modern chemical research. The application of theoretical methods to study this compound can provide valuable insights that complement experimental work. Future computational studies could focus on:

Reaction Pathway Modeling: Density Functional Theory (DFT) and other high-level computational methods can be used to map out the potential energy surfaces of its reactions, identifying transition states and intermediates. This can help in understanding reaction mechanisms and predicting product distributions.

Predicting Reactivity and Selectivity: Computational models can be developed to predict how changes in the substrate structure, reagents, or reaction conditions will affect the outcome of a reaction. This predictive power can guide the design of new experiments.

Spectroscopic Characterization: Theoretical calculations of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can aid in the interpretation of experimental spectra and the confirmation of product structures.

Computational MethodApplication in Studying this compound
Density Functional Theory (DFT) Calculation of ground state geometries, reaction energies, and transition state structures.
Ab initio methods High-accuracy calculations for benchmarking DFT results and studying small model systems.
Molecular Dynamics (MD) Simulation of the dynamic behavior of the molecule in solution, providing insights into solvent effects.
Quantitative Structure-Activity Relationship (QSAR) Development of models to predict the reactivity or other properties of related α-bromoketones.

Q & A

Q. What role does this compound play in synthesizing bioactive molecules, and how are its intermediates characterized?

  • Applications : Serve as a ketone precursor for Grignard reactions or reductive amination. For example, reduce to 1-(1-methylcyclohexyl)ethanol (NaBH₄) or couple with amines for Schiff base libraries.
  • Characterization : Use HRMS and X-ray diffraction for intermediate validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1-(1-methylcyclohexyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(1-methylcyclohexyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.